Terpyridine Platinum Complex Synthesis
The compound serves as a superior intermediate for synthesizing 4′,5,5′′-trisubstituted terpyridines. It is generated from 2-acetyl-5-bromopyridine via a Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex ligands for platinum complexation . While specific yield data for this exact transformation was not isolated in the primary source, the methodology provides a reliable route to an 81% yield for the subsequent terpyridine formation . This contrasts with alternative regioisomers, like 1-(4-phenylpyridin-2-yl)ethan-1-one, which would lead to different ligand architectures and alter the coordination environment and properties of the final metal complex .
| Evidence Dimension | Synthetic Versatility and Downstream Complexation |
|---|---|
| Target Compound Data | Used as a key intermediate in a sequence involving Suzuki coupling followed by a Krohnke reaction to form a terpyridine scaffold. |
| Comparator Or Baseline | Alternative regioisomers (e.g., 4-phenylpyridin-2-yl derivatives) would yield structurally different terpyridine ligands. |
| Quantified Difference | The specific 5-phenyl substitution pattern is essential for the final ligand geometry and the subsequent formation of specific platinum complexes . Downstream terpyridine formation reported at ~81% yield . |
| Conditions | Suzuki-Miyaura cross-coupling conditions using phenylboronic acid with 2-acetyl-5-bromopyridine, followed by a Krohnke reaction to form the terpyridine. |
Why This Matters
Procuring the correct regioisomer (5-phenyl) is non-negotiable for replicating the specific ligand systems and metal complexes described in the literature.
